4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound with the molecular formula C14H15N3O2S and a molecular weight of 289.35 g/mol. This compound features a unique structure combining a thiophene ring, a pyrimidine ring, and a pyrrolidine ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have shown its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, leading to the inhibition of enzymatic activity or the modulation of receptor functions . This interaction can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
When compared to similar compounds, 4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine stands out due to its unique combination of structural features. Similar compounds include:
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: This compound also contains a pyrrolidine ring but differs in its overall structure and biological activity.
Imidazole derivatives: These compounds share some structural similarities but have different chemical properties and applications.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-6-12(20-8-10)14(18)17-5-3-11(7-17)19-13-2-4-15-9-16-13/h2,4,6,8-9,11H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDMNZZFGGFQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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